molecular formula C20H22ClNO4S B11664813 methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B11664813
M. Wt: 407.9 g/mol
InChI Key: JIHYUULZXWQSFU-UHFFFAOYSA-N
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Description

METHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a chlorinated phenoxy group, an acetamido group, and a cycloheptathiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps. The process begins with the preparation of the chlorinated phenoxy acetic acid derivative, which is then reacted with an amine to form the acetamido intermediate. This intermediate is subsequently cyclized with a thiophene derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted phenoxy derivatives .

Scientific Research Applications

METHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of METHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of a chlorinated phenoxy group, an acetamido group, and a cycloheptathiophene ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H22ClNO4S

Molecular Weight

407.9 g/mol

IUPAC Name

methyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H22ClNO4S/c1-12-10-13(21)8-9-15(12)26-11-17(23)22-19-18(20(24)25-2)14-6-4-3-5-7-16(14)27-19/h8-10H,3-7,11H2,1-2H3,(H,22,23)

InChI Key

JIHYUULZXWQSFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC

Origin of Product

United States

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